molecular formula C12H19N3O2 B4728281 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methylpiperazine

1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methylpiperazine

Cat. No. B4728281
M. Wt: 237.30 g/mol
InChI Key: LPSVJQFDUWNIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EMIP is a piperazine derivative that was first synthesized in the 1990s by researchers at Pfizer. Since then, it has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. EMIP has been shown to have a unique mechanism of action, making it a promising candidate for further research.

Mechanism of Action

EMIP's mechanism of action is unique and complex. It has been shown to interact with various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. EMIP has also been shown to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression. By modulating these pathways, EMIP is able to exert its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
EMIP has been shown to have a number of biochemical and physiological effects. In cancer cells, EMIP has been shown to induce cell cycle arrest and apoptosis, while also inhibiting angiogenesis and metastasis. In neurological disorders, EMIP has been shown to prevent neuronal damage and improve cognitive function. EMIP has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMIP for lab experiments is its unique mechanism of action. This makes it a promising candidate for further research in various diseases. However, there are also limitations to using EMIP in lab experiments. For example, its synthesis method can be time-consuming and requires careful monitoring of reaction conditions to ensure a high yield of the desired product. Additionally, more research is needed to fully understand its potential side effects and toxicity.

Future Directions

There are a number of future directions for research on EMIP. One area of interest is its potential as a treatment for various types of cancer, including breast cancer and lung cancer. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with various cellular pathways. Finally, there is a need for further research on the safety and toxicity of EMIP, particularly in pre-clinical studies.
In conclusion, EMIP is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its unique mechanism of action and ability to modulate various cellular pathways make it a promising candidate for further research in various diseases. While there are limitations to using EMIP in lab experiments, its potential benefits make it an important area of study for future research.

Scientific Research Applications

EMIP has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis. EMIP has also been studied for its potential as a treatment for neurological disorders, including Alzheimer's disease and Parkinson's disease. In these studies, EMIP has been shown to have a neuroprotective effect, preventing neuronal damage and improving cognitive function.

properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-4-10-11(9(2)17-13-10)12(16)15-7-5-14(3)6-8-15/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSVJQFDUWNIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methylpiperazine
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